2-Bromo-1-(5-bromothiophen-2-yl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-Bromo-1-(5-bromothiophen-2-yl)ethanone involves halogen-exchange reactions yielding higher yields and demonstrates the compound's effectiveness as a chemical protective group (Li Hong-xia, 2007). Further, the compound's synthesis through reactions involving bromo and thiophene derivatives highlights its versatility in chemical synthesis (G. Crundwell et al., 2004).
Molecular Structure Analysis
Molecular structure analysis of related brominated and thiophene-containing compounds provides insights into their geometric and electronic properties. Studies involving Density Functional Theory (DFT) investigations reveal structural characteristics, molecular electrostatic potential, and reactivity descriptors, offering a deeper understanding of such compounds' chemical behavior (Komal Rizwan et al., 2021).
Chemical Reactions and Properties
Compounds analogous to 2-Bromo-1-(5-bromothiophen-2-yl)ethanone participate in various chemical reactions, such as Suzuki cross-coupling, providing a pathway to synthesize diverse analogs with significant yields. These reactions are facilitated by the presence of electron-donating and withdrawing groups, underlining the compound's chemical reactivity and potential in creating novel molecules with defined properties (Komal Rizwan et al., 2021).
Scientific Research Applications
- Synthesis of 2-(5-bromothiophen-2-yl)-5-substituted-1, 3, 4-Oxadiazoles
- Summary of Application: This compound is used in the synthesis of a new series of 2-(5-bromothiophen-2-yl)-5-substituted-1, 3, 4-oxadiazoles. These oxadiazoles are synthesized by oxidative cyclization of Schiff bases derived from 5-bromo-2-thiophene-carboxaldehyde and aromatic hydrazides .
- Methods of Application: The synthesis involves several steps. First, different aromatic acids are esterified in the presence of an acid catalyst. The esters are then converted to corresponding hydrazides by reacting with hydrazine. The resulting aryl hydrazides are further reacted with 5-bromo-2-thiophene-carboxaldehyde to afford aryl hydrazones, which are oxidatively cyclized using the catalyst Chloramine-T to the desired oxadiazoles .
- Results or Outcomes: The synthesized compounds were characterized by 1H NMR, 13C NMR, elemental analyses, and IR. The Infrared spectrum of oxadiazoles showed the absence of amide carbonyl peak at 1600-1760 cm-1 and disappearance of the -NH peak at 3100-3300 cm-1, which could be observed in aryl hydrazones, the intermediate stage .
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- Summary of Application: This compound is used as a specialty product in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is often used in exploring potential treatments for diseases.
- Results or Outcomes: The outcomes of such research can also vary widely, but the goal is often to gain a better understanding of protein function or to identify potential targets for drug development .
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Synthesis of Other Chemical Compounds
- Summary of Application: This compound is used as a building block in the synthesis of other chemical compounds . It’s often used in the production of various heterocyclic compounds.
- Results or Outcomes: The outcomes of such syntheses are the production of new chemical compounds, which could have a wide range of potential applications in various fields, from medicine to materials science .
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Synthesis of Triazine–Thiophene–Thiophene Conjugated Porous Polymers
- Summary of Application: This compound is used in the synthesis of triazine–thiophene–thiophene conjugated porous polymers. These polymers are used as anode materials in lithium-ion batteries .
- Methods of Application: The synthesis involves a Stille coupling reaction. By introducing thiophene derivatives with increasing sizes as the linkage units, the band gaps (Eg) of the resultant polymers decrease continuously .
- Results or Outcomes: The synthesized composites show distinct morphologies due to the different linkage units of thiophene or fused cyclothiophene derivatives. The specific capacities of the composites are 495 mA h g1, 671 mA h g1, 707 mA h g1, and 772 mA h g1 for PTT-1@C, PTT-2@C, PTT-3@C and PTT-4@C at a current density of 100 mA g1, respectively .
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Synthesis of 5-[18F]fluoro-2-2-thiophene Carboxaldehyde
- Summary of Application: 5-Bromo-2-thiophenecarboxaldehyde, which can be derived from “2-Bromo-1-(5-bromothiophen-2-yl)ethanone”, is used to prepare 5-[18F]fluoro-2-2-thiophene carboxaldehyde .
- Results or Outcomes: The outcomes of such syntheses are the production of new chemical compounds, which could have a wide range of potential applications in various fields, from medicine to materials science .
Safety And Hazards
properties
IUPAC Name |
2-bromo-1-(5-bromothiophen-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2OS/c7-3-4(9)5-1-2-6(8)10-5/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBXRAVUJGCRFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365795 | |
Record name | 2-Bromo-1-(5-bromothiophen-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(5-bromothiophen-2-yl)ethanone | |
CAS RN |
10531-44-9 | |
Record name | 2-Bromo-1-(5-bromothiophen-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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